[2-(3,5-Dimethoxyanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves bromination reactions. For instance, the synthesis of 5-bromomethylpyridine-2,3-dicarboxylic acid methyl ester (CMPE) involves a bromination reaction with 5-methylpyridine-2,3-dicarboxylic acid dimethyl ester (MPE) as the raw material, N-bromosuccinimide (NBS) as the brominating reagent, and azobisisobutyronitrile (AIBN) as an initiator .
Molecular Structure Analysis
The molecular structure of “[2-(3,5-Dimethoxyanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate” is characterized by its molecular formula C16H15BrN2O5.
Chemical Reactions Analysis
Bromination reactions are key in the synthesis of such compounds. The bromination reaction of MPE, a similar compound, is a typical reaction initiated by free radicals . The activation energy of bromination of MPE was found to be 37.02 kJ mol –1, and the apparent reaction heat was 2.23 kJ mol –1 (calculated in the moles of NBS) .
Physical And Chemical Properties Analysis
The physical and chemical properties of “[2-(3,5-Dimethoxyanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate” are characterized by its molecular formula C16H15BrN2O5 and a molecular weight of 395.209.
Scientific Research Applications
Organic Synthesis and Ligand Design
- Preorganized Ligands for Biological Labeling : The synthesis of ligands with bromo-bipyridine components and their transformation into esters and acids has been explored for potential applications in labeling biological materials. Such synthetic protocols are valuable for designing ligands with oxophilic and anionic sidearms, potentially relevant to drug discovery and biomolecule tagging (Charbonnière, Weibel, & Ziessel, 2002).
Anticancer Research
- Anticancer Agent Development : Ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate and its analogs have been studied for their potential to mitigate drug resistance and synergize with cancer therapies in leukemia cells. Structure-activity relationship studies led to the development of compounds with cytotoxicity against a range of hematologic and solid tumor cells, highlighting the importance of such molecules in developing treatments for drug-resistant cancers (Das et al., 2009).
Environmental and Material Sciences
- Electrocatalytic Carboxylation : The electrochemical carboxylation of 2-amino-5-bromopyridine with CO2 in ionic liquids has been investigated, showcasing a method to synthesize 6-aminonicotinic acid with high yield and selectivity. This research demonstrates the potential of using electrocatalysis for carbon capture and utilization, offering a pathway to more sustainable chemical synthesis processes (Feng et al., 2010).
Safety And Hazards
While specific safety and hazard information for “[2-(3,5-Dimethoxyanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate” is not available, it’s important to note that bromination reactions, which are used in the synthesis of similar compounds, are typically exothermic . The adiabatic temperature rise was 6.30°C under thermal runaway in the case of MPE bromination .
Future Directions
While specific future directions for “[2-(3,5-Dimethoxyanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate” are not available, bromination reactions, which are key in the synthesis of similar compounds, have been widely used in the field of chemical synthesis . Improving the selectivity and yield of these reactions could be a potential area of future research .
properties
IUPAC Name |
[2-(3,5-dimethoxyanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O5/c1-22-13-4-12(5-14(6-13)23-2)19-15(20)9-24-16(21)10-3-11(17)8-18-7-10/h3-8H,9H2,1-2H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNYQQYUBILGJSD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)COC(=O)C2=CC(=CN=C2)Br)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(3,5-Dimethoxyanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate |
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